

physical and chemical properties of cyclohexanone phenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of **Cyclohexanone Phenylhydrazone**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanone phenylhydrazone (C₁₂H₁₆N₂) is an organic compound formed from the condensation reaction of cyclohexanone and phenylhydrazine.[1][2] As a prominent member of the hydrazone class, it serves as a crucial intermediate in various synthetic organic reactions, most notably the Fischer indole synthesis for creating heterocyclic compounds.[1][2] This document provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with detailed experimental protocols for its synthesis and characterization.

Physical Properties

Cyclohexanone phenylhydrazone is a colorless to pale yellow solid at room temperature.[1] Its physical characteristics are influenced by intermolecular forces, particularly hydrogen bonding between the N-H groups of adjacent molecules in its crystal structure.[1]

Table 1: Physical Characteristics of Cyclohexanone Phenylhydrazone

Property	Value	Reference
Molecular Formula	C12H16N2	[1][3]
Molecular Weight	188.27 g/mol	[1][3][4]
Appearance	Colorless to pale yellow solid	[1]
Melting Point	77 °C	[5]
Boiling Point	Not well-documented; likely undergoes thermal decomposition before boiling.	[1]
Density (estimated)	~1.0-1.2 g/cm³	[1]

Table 2: Solubility Profile of Cyclohexanone Phenylhydrazone

Solvent	Solubility	Notes	Reference
Water	Partly soluble	Limited solubility is common for hydrazones.	[1]
Ethanol	Soluble	Often used as a solvent for synthesis and recrystallization.	[1]
Methanol	Soluble	[1]	
Dichloromethane	Soluble	Commonly used for extraction during purification.	[1]
Benzene	Appreciable	Has been used as a reaction solvent.	[1]
Acetone	Likely Soluble	Based on the behavior of similar compounds.	[1]
Diethyl Ether	Moderately Soluble	Based on the behavior of similar compounds.	[1]
Hexane	Poorly Soluble	Consistent with behavior in non-polar solvents.	[1]

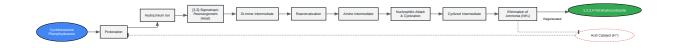
Chemical Properties and Reactivity

The chemical behavior of **cyclohexanone phenylhydrazone** is defined by its hydrazone functional group (-C=N-NH-), which contains nucleophilic nitrogen atoms and is susceptible to acid-catalyzed reactions.[1]

2.1 Stability

The stability of the compound is highly dependent on environmental conditions.[1]

Foundational & Exploratory


- Thermal: It demonstrates moderate thermal stability but can undergo rearrangement reactions, such as the Fischer indole synthesis, at elevated temperatures.[1]
- Acidic Conditions: The compound is highly reactive in acidic environments, which catalyze transformations into heterocyclic derivatives.[1]
- Basic Conditions: It is relatively more stable under basic conditions, though strong bases can deprotonate the N-H group.[1]
- Oxidizing Agents: It is unstable and can be oxidized to form azines or other derivatives.[1]
- Light Exposure: Like similar hydrazone compounds, it is likely photosensitive and may undergo isomerization or decomposition with prolonged light exposure.[1]

2.2 Key Chemical Reactions

Cyclohexanone phenylhydrazone is a key substrate in several important organic synthesis reactions.

- Fischer Indole Synthesis: This is a hallmark reaction where, under acid catalysis and heat, the compound rearranges to form 1,2,3,4-tetrahydrocarbazole.[1][2] This reaction is a fundamental method for synthesizing indole rings.
- Borsche-Drechsel Cyclization: This reaction also involves the acid-catalyzed cyclization of cyclohexanone phenylhydrazone to form tetrahydrocarbazole derivatives.[1][6]
- Condensation Reaction: The formation of **cyclohexanone phenylhydrazone** itself is a reversible condensation reaction between cyclohexanone and phenylhydrazine, proceeding via nucleophilic addition followed by dehydration.[1]
- Hydrolysis: The formation reaction is reversible, and the compound can be hydrolyzed back to its starting materials (cyclohexanone and phenylhydrazine) in an acidic aqueous environment.[1]

Click to download full resolution via product page

Caption: The Fischer Indole Synthesis pathway.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **cyclohexanone phenylhydrazone**.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Intensity	Notes	Reference
1558 - 1577	C=N (Imine) Stretch	Medium to Strong	Diagnostic for the hydrazone functional group.	[1]
~1603	C=N (Imine) Stretch	Strong	Confirms the condensation reaction.	[2][7]
~1710	C=O Stretch (from cyclohexanone)	Absent	The disappearance of the starting material's carbonyl peak confirms product formation.	[1][8]

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Typical shifts in CDCl₃)

Spectrum	Chemical Shift (δ, ppm)	Multiplicity	Assignment	Reference
¹H NMR	7.0 - 7.5	Multiplet	Aromatic protons (phenyl group)	[1][2]
2.4 - 2.6	Multiplet	Cyclohexyl protons	[2]	
¹³ C NMR	Characteristic Shift	-	Carbon of the C=N bond	[2]
Multiple Signals	-	Cyclohexyl carbons (symmetry is broken)	[2]	

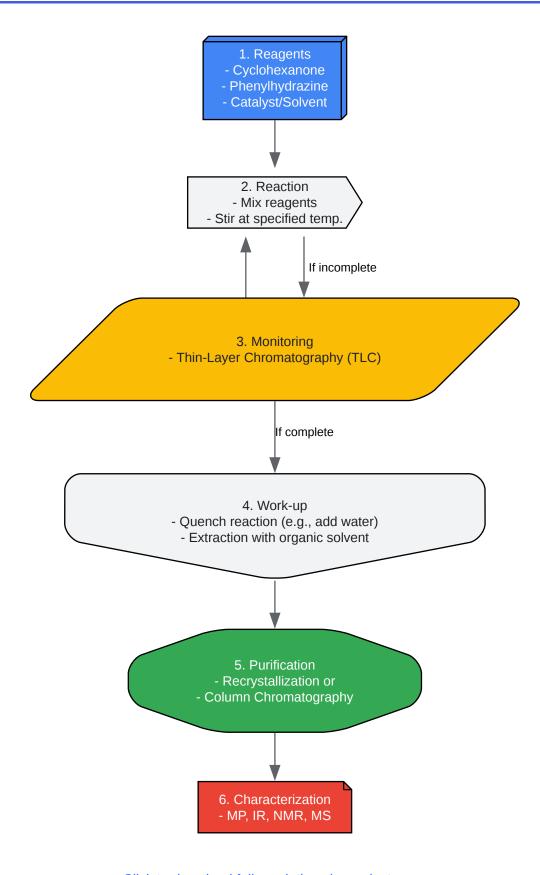
Table 5: Mass Spectrometry (MS) Data

m/z Ratio	Assignment	Relative Intensity	Notes	Reference
188.131	Molecular Ion [M]+	Moderate	Corresponds to the exact mass of C ₁₂ H ₁₆ N ₂ .	[1]
93	[M - C ₆ H11] ⁺	Base Peak	Corresponds to the loss of the cyclohexyl moiety.	[1]
189	[M+H] ⁺	-	Protonated molecular ion observed in Chemical Ionization (CI) MS.	[1]

Experimental Protocols

The synthesis of **cyclohexanone phenylhydrazone** is a standard condensation reaction. Below are detailed protocols derived from cited literature.

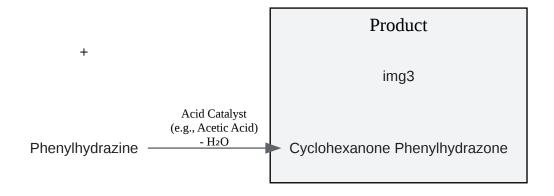
- 4.1 Protocol 1: Synthesis using Acetic Acid Catalyst
- Reagents: Cyclohexanone, Phenylhydrazine, Acetic Acid, Water, Ethanol.
- Procedure:
 - Transfer 0.91 g (0.00927 mol) of cyclohexanone to a boiling tube containing 1.0 g
 (0.00925 mol) of phenylhydrazine dissolved in 2.0 mL of acetic acid.[7]
 - Swirl the mixture for approximately 8 minutes.[7]
 - Cool the reaction mixture in an ice bath.
 - Induce precipitation of the product by adding approximately 7 mL of water, which should result in the separation of colorless crystals.[7]
 - Filter the crystals and recrystallize them from 6 mL of absolute ethanol.
 - Dry the purified product in a desiccator over anhydrous sodium sulfate.[7]
- 4.2 Protocol 2: Synthesis using Sodium Acetate in Aqueous Solution
- Reagents: Phenylhydrazine hydrochloride, Crystallized Sodium Acetate, Cyclohexanone, Water, Dilute Ethanol.
- Procedure:
 - Prepare a solution by dissolving 1.0 g of phenylhydrazine hydrochloride and 1.5 g of crystallized sodium acetate in 10 mL of water.
 - Prepare a separate solution of 0.5 mL of cyclohexanone in 8 mL of water.
 - Add the cyclohexanone solution to the phenylhydrazine solution.



- Shake the combined mixture vigorously until the cyclohexanone phenylhydrazone product crystallizes.[5]
- Filter the obtained crystals and wash them thoroughly with water.[5]
- Purify the product by recrystallization from dilute ethanol. The expected melting point is 77°C.[5]

Click to download full resolution via product page

Caption: General experimental workflow for synthesis.



Mechanism of Action and Potential Applications

While primarily a synthetic intermediate, research has suggested that **cyclohexanone phenylhydrazone** may possess antibacterial properties. The proposed mechanism involves activation under acidic conditions to generate reactive nitrogen species. These species are believed to target and disrupt the function of cytochrome P-450 in the bacterial cell wall, ultimately leading to cell death.[1] This potential biological activity highlights an area for further investigation in drug development.

Reactants
img2
img1

Cyclohexanone

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy Cyclohexanone phenylhydrazone | 946-82-7 [smolecule.com]
- 2. Cyclohexanone phenylhydrazone | 946-82-7 | Benchchem [benchchem.com]
- 3. Cyclohexanone phenylhydrazone | C12H16N2 | CID 70353 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CYCLOHEXANONE PHENYLHYDRAZONE synthesis chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Borsche-Drechsel cyclization Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Analysis of Cyclohexanone IR Spectrum Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- To cite this document: BenchChem. [physical and chemical properties of cyclohexanone phenylhydrazone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199886#physical-and-chemical-properties-of-cyclohexanone-phenylhydrazone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com